4-Amino-3-nitrobenzimidamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-3-nitrobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.ClH/c8-5-2-1-4(7(9)10)3-6(5)11(12)13;/h1-3H,8H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNBGUCQQUQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 3 Nitrobenzimidamide Hydrochloride
Direct Synthesis Pathways and Precursor Chemistry
Direct synthesis pathways typically begin with a commercially available or readily synthesized benzonitrile (B105546) derivative, which serves as the foundational precursor for the subsequent introduction of the imidamide functional group.
A common and effective route to synthesizing benzamidines is through the Pinner reaction, which proceeds via a benzimidate intermediate. This pathway leverages the reactivity of a nitrile precursor, such as 4-amino-3-nitrobenzonitrile (B23877).
The synthesis of the required precursor, 4-amino-3-nitrobenzonitrile, can be achieved from 4-acetamidobenzonitrile. prepchem.com This process involves two key steps:
Nitration: 4-acetamidobenzonitrile is treated with a nitrating agent, such as potassium nitrate (B79036) in concentrated sulfuric acid, at a controlled temperature (typically 5-10°C) to introduce the nitro group at the 3-position. prepchem.com
Hydrolysis: The resulting acetylated compound is then hydrolyzed, often by refluxing with an acid like 4N hydrochloric acid, to remove the acetyl protecting group and yield 4-amino-3-nitrobenzonitrile. prepchem.com
Once the 4-amino-3-nitrobenzonitrile precursor is obtained, the synthesis proceeds as follows:
Formation of Benzimidate Salt: The nitrile is reacted with an alcohol, such as anhydrous ethanol (B145695), in the presence of dry hydrogen chloride gas. This reaction forms the corresponding ethyl 4-amino-3-nitrobenzimidate hydrochloride, commonly known as a Pinner salt. Maintaining anhydrous conditions is critical to prevent hydrolysis of the nitrile and the imidate intermediate.
Amination to Benzimidamide: The isolated Pinner salt is then treated with ammonia (B1221849), typically in an alcoholic solution. The ammonia displaces the ethoxy group of the imidate to form the free base, 4-amino-3-nitrobenzimidamide.
Salt Formation: Finally, the purified 4-amino-3-nitrobenzimidamide free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the target compound, 4-Amino-3-nitrobenzimidamide hydrochloride. prepchem.com
Nitro-Reduction: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. thieme-connect.denih.gov This method can be applied to synthesize precursors. For instance, a dinitro compound could be selectively reduced. The synthesis of various complex molecules often incorporates a nitro reduction step using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. researchgate.net A variety of reducing systems are known, each offering different levels of chemoselectivity and reactivity under specific conditions. scispace.comorganic-chemistry.org
Amidation: Amidation, in the context of forming the imidamide group, can be approached through several methods. While direct conversion of a carboxylic acid to an amidine is challenging, related transformations are well-established. The term "amidation" more broadly includes the reaction of amines with activated carboxylic acid derivatives or other functional groups. researchgate.netnih.gov In this synthesis, the most relevant amidation is the reaction of ammonia with the benzimidate intermediate as described in section 2.1.1. Modern amidation techniques often employ coupling agents or catalysts to facilitate the formation of C-N bonds under mild conditions, which can be adapted for the synthesis of complex molecules. nih.govnih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing conditions and improving yields. This involves studying the kinetics, thermodynamics, and intermediate species involved in the transformations.
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the available literature, such properties are commonly studied for structurally related nitro-aromatic and energetic compounds. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG/DTG) are employed to investigate the thermal behavior of intermediates and final products. researchgate.net These studies can determine key kinetic parameters, such as the apparent activation energy (Ea) and the pre-exponential factor (A), which describe the stability of the compound and its decomposition pathway. researchgate.net For example, a study on 4-amino-3-furazanecarboxamidoxime, a related energetic precursor, identified its decomposition processes and calculated the associated kinetic parameters, providing insight into its thermal safety and stability. researchgate.net
| Parameter | Description | Typical Method of Determination | Significance |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction (e.g., decomposition). | Differential Scanning Calorimetry (DSC) | A higher Ea indicates greater thermal stability. |
| Pre-exponential Factor (A) | A constant related to the frequency of molecular collisions in the correct orientation. | Differential Scanning Calorimetry (DSC) | Relates to the reaction rate at a given temperature. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Calorimetry | Indicates whether a reaction is exothermic or endothermic, which is crucial for process safety. |
The mechanisms for the key synthetic steps have been generally elucidated.
Pinner Reaction: The formation of the benzimidate proceeds through the protonation of the nitrile nitrogen by HCl, which activates the carbon atom for nucleophilic attack by the alcohol (e.g., ethanol). This results in the formation of a protonated imidate, which is isolated as the stable hydrochloride salt.
Nitro-Reduction: The reduction of a nitro group is understood to be a stepwise process. thieme-connect.de The nitro group (NO₂) is first reduced to a nitroso group (NO), then to a hydroxylamine (B1172632) (NHOH), and finally to the amine (NH₂). thieme-connect.de The formation of these intermediates can sometimes lead to side products through condensation reactions, making the choice of reducing agent and reaction conditions critical for achieving high selectivity. thieme-connect.de
Amidation: The mechanism for the conversion of the imidate to the amidine involves nucleophilic attack by ammonia on the electrophilic carbon of the imidate. This is followed by the elimination of the alcohol (e.g., ethanol) to form the final amidine product.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is essential for maximizing product yield and purity while ensuring the process is safe and efficient. This involves careful control of temperature, solvent, catalyst, and reagent stoichiometry for each step of the synthesis.
For the nitration of the 4-acetamidobenzonitrile precursor, a key parameter is temperature control. The reaction is highly exothermic, and maintaining a low temperature (e.g., 5-10°C) is necessary to prevent over-nitration and the formation of byproducts, thus ensuring a higher yield of the desired 3-nitro isomer. prepchem.com
In the nitro-reduction step, the choice of reducing agent is a critical factor for optimization, especially when other reducible functional groups are present. Catalytic hydrogenation using Pd/C offers high efficiency but may lack chemoselectivity. Metal-acid systems like Sn/HCl are robust but can require harsh conditions. scispace.com Milder, more modern methods, such as using trichlorosilane (B8805176) with a tertiary amine, can provide high yields under gentle, metal-free conditions. nih.govorganic-chemistry.org
| Reduction Method | Typical Reagents | Solvent | Temperature (°C) | Advantages |
| Catalytic Hydrogenation | H₂, Pd/C researchgate.net | Ethanol, Methanol (B129727) | Room Temperature | High efficiency, clean reaction |
| Metal/Acid Reduction | Sn/HCl or Fe/HCl scispace.com | Aqueous/Acidic | Reflux | Low cost, reliable |
| Transfer Hydrogenation | Hydrazine, Pd/C scispace.com | Ethanol | Reflux | Avoids use of H₂ gas |
| Metal-Free Reduction | HSiCl₃, Tertiary Amine nih.govorganic-chemistry.org | Dichloromethane | Room Temperature | Mild conditions, high yield |
For the Pinner reaction and subsequent amination , maintaining strictly anhydrous conditions is the most critical parameter to prevent the hydrolysis of the nitrile starting material and the imidate intermediate back to a carboxylic acid derivative. The concentration of ammonia used in the second step must also be optimized to ensure complete conversion of the imidate to the amidine without promoting side reactions.
Catalyst Screening and Performance in Benzimidamide Synthesis
The synthesis of benzimidamides via the Pinner reaction is traditionally catalyzed by strong Brønsted acids, with anhydrous hydrogen chloride being the most common. researchgate.netorganic-chemistry.org However, due to the hazardous nature of gaseous HCl, alternative catalysts have been explored. Lewis acids have also been shown to promote Pinner-type reactions. nih.govd-nb.info
The performance of a catalyst in this synthesis is evaluated based on factors such as reaction yield, reaction time, and the stability of the intermediate Pinner salt. While specific catalyst screening studies for the synthesis of this compound are not extensively documented in publicly available literature, general principles of catalysis in the Pinner reaction can be applied.
Brønsted Acid Catalysis: Anhydrous hydrogen chloride is highly effective in activating the nitrile group towards nucleophilic attack by an alcohol. The protonation of the nitrile nitrogen significantly increases the electrophilicity of the nitrile carbon.
Lewis Acid Catalysis: Various Lewis acids can be employed to activate the nitrile group. The choice of Lewis acid can influence the reaction conditions required. For example, some studies on related Pinner reactions have investigated Lewis acids such as hafnium(IV) triflate, aluminum tribromide, and trimethylsilyl (B98337) triflate. nih.gov The effectiveness of these catalysts can vary depending on the substrate and reaction conditions.
Below is a table summarizing potential catalysts for the synthesis of benzimidamides via the Pinner reaction.
| Catalyst Type | Examples | General Performance Characteristics |
| Brønsted Acids | Anhydrous Hydrogen Chloride (HCl) | High efficiency, traditional method, requires careful handling of gaseous acid. |
| Lewis Acids | Trimethylsilyl triflate (TMSOTf), Aluminum tribromide (AlBr₃), Hafnium(IV) triflate (Hf(OTf)₄) | Can offer milder reaction conditions compared to HCl, performance is substrate-dependent. nih.gov |
Solvent Effects and Temperature Influence on Reaction Outcomes
The choice of solvent and the reaction temperature are critical parameters in the synthesis of benzimidamides, significantly impacting the yield and purity of the final product.
Solvent Effects: The Pinner reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the intermediate imino ester, resulting in the formation of an ester as a byproduct. nih.gov Therefore, anhydrous solvents are essential. Alcohols, such as methanol or ethanol, are typically used as both the solvent and the reactant. In some cases, the nitrile itself can be used as the solvent, particularly when reacting with a solid alcohol. nih.gov The use of an inert co-solvent like chloroform (B151607) is also reported. organic-chemistry.org
Temperature Influence: Low temperatures are generally preferred for the initial formation of the Pinner salt. The imino ester hydrochloride intermediate can be unstable at higher temperatures, potentially decomposing into an amide and an alkyl chloride. wikipedia.org The subsequent ammonolysis step to form the amidine hydrochloride from the Pinner salt is also typically carried out at controlled, often low, temperatures to prevent side reactions. researchgate.net
The following table outlines the general influence of solvents and temperature on the Pinner reaction for benzimidamide synthesis.
| Parameter | Condition | Effect on Reaction Outcome |
| Solvent | Anhydrous Alcohols (e.g., Ethanol, Methanol) | Act as both reactant and solvent; must be free of water to prevent ester formation. |
| Inert Co-solvents (e.g., Chloroform) | Can be used to control reaction concentration. organic-chemistry.org | |
| Presence of Water | Detrimental; leads to hydrolysis of the intermediate and formation of ester byproducts. nih.gov | |
| Temperature | Low Temperature (for Pinner salt formation) | Favors the stability of the imino ester hydrochloride intermediate and prevents decomposition. wikipedia.org |
| Controlled Temperature (for ammonolysis) | Helps to minimize side reactions and improve the yield of the final amidine product. researchgate.net |
Alternative Synthetic Strategies and Green Chemistry Principles
While the Pinner reaction is a cornerstone of benzimidamide synthesis, alternative methods and approaches guided by the principles of green chemistry are continually being developed for the synthesis of amidines in general.
Alternative Synthetic Strategies: One of the primary alternative routes is the direct nucleophilic addition of an amine to a nitrile. mdpi.com This method can be challenging for unactivated nitriles and may require harsh conditions or the use of specific catalysts, such as copper salts, to facilitate the reaction. mdpi.com Another approach involves the use of trihaloethyl imidates as reagents for the preparation of amidines under milder conditions. organic-chemistry.org
Green Chemistry Principles: The application of green chemistry principles to amidine synthesis aims to reduce the environmental impact of the chemical processes. This includes the use of less hazardous reagents, development of catalytic reactions, and employment of environmentally benign solvents.
Catalysis: The use of recyclable heterogeneous catalysts or efficient homogeneous catalysts in lower concentrations can reduce waste and improve the atom economy of the reaction.
Alternative Reagents: Exploring alternatives to hazardous reagents like gaseous hydrogen chloride is a key aspect of greening the Pinner reaction. The in-situ generation of HCl from safer precursors is one such strategy.
Solvent Selection: While anhydrous conditions are often necessary, the search for greener solvent alternatives to traditional organic solvents is an ongoing area of research.
Enzymatic Methods: For related bond formations like amidation, enzymatic strategies using lipases in green solvents have been developed, offering a highly sustainable approach. nih.gov While not directly applicable to the synthesis of unsubstituted amidines from nitriles, this highlights the trend towards biocatalysis in organic synthesis.
Electrochemical Methods: Electrochemical synthesis can provide a green alternative by using electricity to drive reactions, often avoiding the need for harsh chemical oxidants or reductants. organic-chemistry.org
The development of these alternative and greener strategies for the synthesis of this compound would be a valuable contribution to sustainable chemistry.
Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings for each specified section and subsection. The generation of data tables and in-depth analysis as per the instructions is contingent on the availability of this primary research data, which appears to be unpublished or not widely disseminated.
Advanced Spectroscopic and Structural Characterization of 4 Amino 3 Nitrobenzimidamide Hydrochloride
Mass Spectrometry (MS) Applications
Fragmentation Pattern Analysis for Structural Details
While specific experimental mass spectrometry data for 4-Amino-3-nitrobenzimidamide hydrochloride is not widely available in the public domain, a theoretical analysis of its fragmentation pattern can be postulated based on its structure and the known fragmentation of related aromatic nitro and amino compounds. In mass spectrometry, particularly with techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ would undergo collision-induced dissociation (CID) to yield characteristic fragment ions.
The primary fragmentation pathways would likely involve the neutral loss of small molecules such as ammonia (B1221849) (NH₃), water (H₂O), and the nitro group (NO₂). The cleavage of the imidamide functional group is also a probable fragmentation route. The principal fragment ions observed in the fragmentation of protonated amino acids often include [M + H - H₂O]⁺, [M + H - NH₃]⁺, and [M + H - H₂O - CO]⁺. nih.gov Similar patterns can be anticipated for the subject compound.
A plausible fragmentation scheme would begin with the molecular ion, followed by sequential losses that help to confirm the connectivity of the molecule. For instance, the loss of ammonia from the imidamide or the amino group, or the loss of the nitro group, would produce significant fragment ions.
Table 1: Postulated Fragmentation Pattern for this compound This table is based on theoretical fragmentation pathways due to the absence of published experimental data.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 198.18 | [C₇H₈N₄O₂]⁺ | HCl |
| 181.15 | [C₇H₅N₃O₂]⁺ | NH₃ + HCl |
| 152.12 | [C₇H₈N₂O]⁺ | NO₂ + HCl |
| 134.12 | [C₇H₆N₂]⁺ | NO₂ + NH₃ + HCl |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophores. The primary chromophore is the nitro-substituted benzene (B151609) ring, which is further modified by an amino group (an auxochrome) and an imidamide group.
Electronic Transitions and Chromophore Analysis
The electronic spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* transitions. The benzene ring itself has π→π* transitions, which are significantly altered by the attached functional groups.
π→π Transitions:* These high-energy transitions are associated with the aromatic system. The presence of the nitro group (a strong electron-withdrawing group) and the amino group (a strong electron-donating group) extends the conjugation and causes a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. Nitroaromatic compounds typically display strong absorption in the UV region. iu.edu For example, mononitrotoluenes show a broad absorption between 240 and 250 nm. iu.edu
n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the amino and imidamide groups) to an anti-bonding π* orbital. These transitions are typically weaker in intensity than π→π* transitions. The nitro group's absorption maximum can appear over a wide range (170–270 nm), with its wavelength and intensity being highly dependent on the rest of the molecule's structure. iu.edu
The combination of these groups likely results in a complex spectrum with multiple overlapping bands. The amino and nitro groups on the same ring create a "push-pull" system, which can lead to a significant intramolecular charge transfer (ICT) band, often extending into the visible region.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Associated Chromophore/Functional Group | Expected Wavelength Region (nm) |
| π→π | Aromatic Benzene Ring System | ~200-280 |
| n→π | Nitro Group (NO₂) | ~240-330 |
| n→π* | Amino Group (NH₂) / Imidamide Group | ~230-280 |
| Intramolecular Charge Transfer (ICT) | Donor-Acceptor system (NH₂ → Ring → NO₂) | >300 |
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the methodology provides unparalleled insight into molecular geometry and intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
A single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. This would confirm the planarity of the benzene ring and reveal the geometry of the amino, nitro, and imidamide substituents.
Furthermore, the analysis would elucidate the crystal packing, showing how individual molecules are arranged in the unit cell. Key intermolecular interactions that would be expected and could be characterized include:
Hydrogen Bonding: The presence of the hydrochloride salt, along with the amino and imidamide groups, creates multiple hydrogen bond donors and acceptors. This would likely result in an extensive network of hydrogen bonds, playing a crucial role in the stability of the crystal lattice.
π–π Stacking: The aromatic rings could engage in π–π stacking interactions, further stabilizing the solid-state structure. mdpi.com The analysis would reveal the distances and geometry (e.g., parallel-displaced or T-shaped) of these interactions.
Crystallographic Refinement and Disorder Analysis
After the initial structure solution, the atomic model is refined against the experimental diffraction data. This process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is typically assessed by the R-factor (residual factor); a lower R-factor indicates a better fit of the model to the data.
In some cases, certain parts of a molecule may not occupy a single, fixed position in the crystal lattice, a phenomenon known as disorder. The refinement process can model this disorder, for example, by assigning partial occupancies to atoms in different alternative positions. A thorough crystallographic analysis would report any such disorder and the refinement strategies used to model it, ensuring an accurate representation of the molecular structure.
Table 3: Illustrative Crystallographic Data Parameters Note: No experimental data is available. This table illustrates the type of information obtained from a single-crystal X-ray diffraction study.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | N/A |
| α, β, γ (°) | Unit cell angles. | N/A |
| Volume (ų) | Volume of the unit cell. | N/A |
| Z | Number of molecules per unit cell. | N/A |
| R-factor | Residual factor indicating the quality of refinement. | N/A |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and properties of molecules. mdpi.comresearchgate.net These calculations offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of compounds like 4-Amino-3-nitrobenzimidamide hydrochloride. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for such analyses. researchgate.netnih.gov
Molecular Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy. researchgate.net For this compound, calculations would be performed to establish bond lengths, bond angles, and dihedral angles.
| Parameter | Functional Group | Predicted Value |
|---|---|---|
| C-N Bond Length | Amino Group (-NH2) | ~1.37 Å |
| N-O Bond Length | Nitro Group (-NO2) | ~1.23 Å |
| C=N Bond Length | Imidamide Group | ~1.29 Å |
| C-N Bond Length | Imidamide Group (Single Bond) | ~1.35 Å |
| C-C-N-O Dihedral Angle | Nitro Group Rotation | ~0° (Planar) |
Electronic Structure Analysis (HOMO-LUMO) and Energy Band Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro and imidamide groups. nih.gov The energy difference between the HOMO and LUMO, known as the energy band gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govnih.gov
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and stability |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net By analyzing these frequencies, specific functional groups and their vibrational modes (stretching, bending, etc.) can be identified.
For this compound, characteristic frequencies would be predicted for the N-H stretches of the amino and imidamide groups, the symmetric and asymmetric stretches of the nitro group, and the C=N stretch of the imidamide moiety. scirp.org Comparing these theoretical frequencies with experimental spectroscopic data allows for a detailed and accurate assignment of the observed spectral bands. researchgate.net
| Frequency (cm-1) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretching | Amino (-NH2) |
| 3200 - 3000 | N-H Stretching | Imidamide (-C(NH)NH2) |
| 1640 - 1610 | N-H Scissoring | Amino (-NH2) |
| 1580 - 1530 | Asymmetric NO2 Stretching | Nitro (-NO2) |
| 1360 - 1320 | Symmetric NO2 Stretching | Nitro (-NO2) |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. nih.gov These maps are valuable for predicting how a molecule will interact with other chemical species. Electronegative regions (typically colored red or yellow) indicate sites susceptible to electrophilic attack, while electropositive regions (colored blue) are prone to nucleophilic attack.
In the MEP map of this compound, the most negative potential would be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the imidamide group. nih.gov The most positive potential would be found around the hydrogen atoms of the amino group and, particularly, the protonated site on the imidamide group due to the hydrochloride.
Tautomeric Equilibria and Stability Investigations
Tautomers are structural isomers that can readily interconvert. The imidamide functional group in the molecule is part of a larger class known as amidines, which can exhibit tautomerism. researchgate.net Specifically, an amino-imino tautomeric equilibrium can exist.
Computational studies can be employed to calculate the relative energies and stabilities of the different tautomeric forms. rsc.org These calculations can determine which tautomer is predominant under specific conditions (e.g., in the gas phase or in a solvent). For 4-Amino-3-nitrobenzimidamide, the investigation would focus on the equilibrium between the amine tautomer and the corresponding imine tautomer, providing insight into the molecule's structural dynamics and potential reactivity pathways.
Quantum Chemical Studies beyond DFT
While DFT is a powerful and widely used method, more advanced (and computationally expensive) quantum chemical methods can provide even higher accuracy for certain molecular properties. These methods are often used to benchmark DFT results.
Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate a more sophisticated treatment of electron correlation. rsc.org These approaches can be particularly useful for calculating precise interaction energies, reaction barriers, and excited state properties. Applying these higher-level theories to this compound would serve to validate the results obtained from DFT and provide a more profound understanding of its electronic behavior.
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are instrumental in determining the electronic properties of a molecule. For a compound like this compound, ab initio calculations could elucidate key electronic features.
Key Electronic Properties Investigated by Ab Initio Methods:
| Property | Description |
| Molecular Orbital Energies | Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, which is crucial for understanding chemical reactivity and electronic transitions. |
| Electron Density Distribution | Mapping the electron density to identify regions of high and low electron concentration, which helps in predicting sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Determining the magnitude and direction of the molecular dipole moment, providing insights into the molecule's polarity and its interaction with electric fields. |
| Electrostatic Potential | Visualizing the electrostatic potential on the molecular surface to predict non-covalent interaction sites. |
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), as well as Density Functional Theory (DFT) with various functionals, would be suitable for these investigations.
Reaction Pathway Predictions and Mechanistic Insights
Theoretical methods are invaluable for exploring potential reaction pathways and understanding reaction mechanisms at a molecular level. For this compound, these studies could predict its reactivity and the formation of potential products.
Aspects of Reaction Pathway Analysis:
| Feature | Methodology |
| Transition State Search | Locating the transition state structures on the potential energy surface, which are the energetic barriers that must be overcome for a reaction to occur. |
| Activation Energy Calculation | Quantifying the energy barrier for a reaction, which is a key determinant of the reaction rate. |
| Reaction Coordinate Mapping | Following the intrinsic reaction coordinate (IRC) to connect reactants, transition states, and products, confirming the predicted reaction pathway. |
By employing these computational techniques, researchers can gain a detailed understanding of how this compound might behave in different chemical environments and predict its synthetic accessibility and degradation pathways.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide a dynamic picture of molecular behavior over time, offering insights that are not accessible from static quantum chemical calculations.
Conformational Space Exploration in Solution Phase
The conformation of a molecule can significantly influence its physical and biological properties. MD simulations are particularly well-suited to explore the vast conformational landscape of a flexible molecule like this compound in a solvent environment.
Key Insights from Conformational Analysis:
| Parameter | Description |
| Dihedral Angle Distributions | Analyzing the probability of different rotational states (rotamers) around key single bonds to identify the most stable conformations. |
| Root-Mean-Square Deviation (RMSD) | Tracking the RMSD of the molecule's atoms over time to assess its structural stability and flexibility. |
| Radius of Gyration | Calculating the radius of gyration to understand the compactness of the molecular structure in solution. |
These simulations can reveal the preferred shapes of the molecule in solution and the energetic barriers between different conformations.
Intermolecular Interactions and Solvent Effects
The interactions between a solute molecule and the surrounding solvent, as well as interactions between solute molecules themselves, are critical for understanding its behavior in solution. MD simulations explicitly model these interactions.
Investigating Intermolecular Forces:
| Interaction Type | Simulation Focus |
| Hydrogen Bonding | Identifying the formation and lifetime of hydrogen bonds between the solute and solvent molecules, and between solute molecules. |
| Radial Distribution Functions (RDFs) | Calculating RDFs to understand the structuring of solvent molecules around specific atoms or functional groups of the solute. |
| Solvation Free Energy | Estimating the free energy change associated with transferring the molecule from the gas phase to the solvent, which indicates its solubility. |
Through MD simulations, a detailed picture of the solvation shell around this compound can be obtained, providing insights into its solubility and how it interacts with its environment at a microscopic level.
In-Depth Scientific Review of Analytical Methodologies for this compound Uncovers Limited Publicly Available Data
A comprehensive investigation into the scientific literature for established analytical methods for the quantitative and qualitative analysis of "this compound" reveals a significant lack of specific, publicly available data. Despite the compound's relevance as a chemical intermediate or research molecule, detailed, validated methods conforming to the requested article structure could not be located in peer-reviewed journals, pharmacopeial standards, or regulatory filings.
The user's request for a detailed article structured around High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Spectrophotometric methods for this specific compound cannot be fulfilled without resorting to speculation or improperly applying data from unrelated molecules. Such an approach would violate the core principles of scientific accuracy and strict adherence to the specified subject matter.
While general methodologies for analyzing related chemical classes, such as nitroaromatic compounds and aromatic amines, are well-documented, these cannot be directly and accurately extrapolated to create a specific, data-rich article for this compound. For instance, a validated LC-MS/MS method exists for the structurally similar compound 4-amino-3-nitrophenol (B127093), which includes parameters for linearity, accuracy, and precision. mdpi.com However, differences in molecular structure, polarity, and ionization efficiency between 4-amino-3-nitrophenol and this compound would necessitate distinct method development and validation.
Therefore, due to the absence of specific research findings and data tables in the public domain for "this compound," the generation of a scientifically accurate and detailed article as per the provided outline is not possible at this time.
Analytical Method Development and Validation
Electrophoretic and Chromatographic Separation Techniques
A comprehensive search of scientific literature and chemical databases reveals a significant gap in detailed, publicly available research specifically outlining the electrophoretic and chromatographic separation techniques for 4-Amino-3-nitrobenzimidamide hydrochloride. While analytical methods are commonly developed and validated for novel chemical entities in pharmaceutical and chemical research, specific methodologies for this particular compound have not been published in accessible scholarly articles or journals.
The development of such analytical methods would be crucial for the purity determination, stability testing, and quality control of this compound. Typically, this would involve the use of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), given their widespread applicability and high resolution for the analysis of small organic molecules.
In a hypothetical scenario for method development, researchers would explore various stationary phases, mobile phase compositions, and detection wavelengths for HPLC analysis. For instance, a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a logical starting point. The validation of such a method would involve assessing parameters such as:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Similarly, for capillary electrophoresis, the development would focus on optimizing the background electrolyte composition, pH, applied voltage, and capillary temperature to achieve an efficient separation of this compound from any potential impurities.
Without specific research data, it is not possible to provide detailed research findings or construct data tables for the analytical method development and validation of this compound. The information presented here is based on general principles of analytical chemistry and method validation.
Coordination Chemistry and Ligand Properties
Metal-Ligand Interactions of the Benzimidamide Moiety
The interaction of ligands with metal ions is fundamental to the formation of coordination complexes. The benzimidamide moiety within 4-Amino-3-nitrobenzimidamide hydrochloride, analogous to the well-studied benzimidazole (B57391) group, can act as a potent ligand, forming stable complexes with various transition metals. nih.govnih.gov The presence of both an amino group and the imidamide functional group allows for chelation, a process where the ligand binds to a central metal ion at two or more points.
Amino acids and their derivatives are well-known for their ability to form complexes with transition metals, typically coordinating as bidentate ligands through their amino and carboxylate groups to form a stable five-membered chelate ring. wikipedia.org Similarly, this compound can be expected to act as a bidentate ligand. The coordination would likely involve the nitrogen atom of the amino group and one of the nitrogen atoms of the imidamide group.
The electron-withdrawing nature of the nitro group on the aromatic ring can influence the electronic properties of the ligand. nih.gov This can affect the stability and reactivity of the resulting metal complexes. Research on related nitro-substituted benzimidazole ligands shows that they form stable complexes with a variety of transition metals, which often exhibit enhanced catalytic activity. nih.govnih.gov The formation of such complexes is a critical step for their application in various chemical transformations. nih.gov
Table 1: Potential Coordination Modes of Benzimidamide Moiety with Transition Metals
| Coordination Site 1 | Coordination Site 2 | Metal Ion (Example) | Resulting Complex |
| Amino Group (-NH2) | Imidamide Nitrogen (=NH) | Cu(II), Ni(II), Co(II) | Bidentate Chelate |
| Imidamide Nitrogen | Imidamide Nitrogen | Pd(II), Pt(II) | Bridging Dimer |
The formation and structure of metal complexes involving this compound can be elucidated using various analytical techniques.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand's functional groups are expected. For instance, the stretching frequencies of the N-H bonds in the amino and imidamide groups, as well as the C=N bond of the imidamide, would likely shift to lower wavenumbers, indicating the involvement of these groups in the metal-ligand bond. uobaghdad.edu.iqresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the ligand would be altered upon complexation. The π-π* and n-π* transitions associated with the aromatic ring and nitro group may shift in wavelength and intensity, providing evidence of complex formation. mdpi.com New absorption bands, corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT), may also appear in the visible region, which are characteristic of the specific transition metal ion and its coordination geometry. mdpi.com
Crystallographic Characterization:
Supramolecular Chemistry and Non-Covalent Interactions
Beyond its ability to form coordination bonds, this compound is capable of participating in a variety of non-covalent interactions, which are crucial for the formation of larger, organized structures known as supramolecular assemblies.
The molecular structure of this compound contains multiple hydrogen bond donors (the N-H groups of the amino and imidamide functions) and acceptors (the oxygen atoms of the nitro group and the nitrogen atom of the imidamide). This facilitates the formation of extensive hydrogen bonding networks in the solid state.
Table 2: Potential Hydrogen Bonding Interactions
| Donor Group | Acceptor Group/Atom | Type of Interaction |
| Amino N-H | Nitro Oxygen | Intermolecular |
| Amino N-H | Imidamide Nitrogen | Intermolecular |
| Imidamide N-H | Nitro Oxygen | Intermolecular |
| Imidamide N-H | Chloride Ion (Cl-) | Inter-ionic |
| Amino N-H | Chloride Ion (Cl-) | Inter-ionic |
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Amphiphilic derivatives of amino acids are well-known for their ability to self-assemble into various nanostructures. rsc.org Aromatic amino acids, in particular, can form structures like fibers and spheres driven by a combination of hydrogen bonding and π–π stacking interactions between the aromatic rings. chemrxiv.orgresearchgate.netresearchgate.net
Given its aromatic core and multiple hydrogen bonding sites, this compound has the potential to undergo self-assembly. nih.gov Furthermore, the introduction of metal ions can lead to coordination-driven self-assembly, where the formation of metal-ligand bonds directs the assembly process, creating more complex and robust supramolecular architectures. nih.gov These organized assemblies are foundational to the development of functional materials.
Molecular recognition, the specific binding of one molecule to another, is also governed by these non-covalent forces. The specific arrangement of hydrogen bond donors and acceptors on the molecule could allow it to selectively bind to other molecules with complementary functionalities, a principle that is key in areas like drug design and sensor technology.
Catalytic Applications as a Ligand
The use of amino acids and their derivatives as chiral ligands in transition metal catalysis is a well-established strategy for achieving high enantioselectivity in chemical reactions. mdpi.com Metal complexes derived from ligands structurally similar to this compound have demonstrated significant catalytic potential. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to possess enhanced catalytic activity for various organic transformations and polymerization reactions. nih.govnih.gov
By forming stable chelate complexes with transition metals, ligands like this compound can create a defined coordination environment around the metal center. This can be exploited to catalyze a range of chemical reactions. The electronic properties imparted by the amino and nitro substituents can be tuned to modulate the reactivity of the metallic catalytic center, potentially leading to the development of highly efficient and selective catalysts.
Derivatization Strategies and Analog Development
Modification of the Amino Group
The primary aromatic amino group in 4-amino-3-nitrobenzimidamide is a versatile handle for introducing a wide range of substituents through several established reactions.
Acylation of the amino group can be readily achieved using various acylating agents. This transformation is often employed to introduce amide functionalities, which can alter the electronic and steric properties of the molecule. The reaction of the primary amine with acyl chlorides or anhydrides in the presence of a base typically proceeds smoothly to yield the corresponding N-acyl derivatives. For instance, reductive acetylation can be performed in a one-pot synthesis where the nitro group is reduced and the resulting amine is acetylated in situ. iosrjournals.org
Alkylation of the amino group introduces alkyl substituents, which can impact the lipophilicity and basicity of the parent compound. Reductive alkylation is a common method, where the amine is treated with an aldehyde or ketone in the presence of a reducing agent. Another approach involves the direct reaction with alkyl halides, although this can sometimes lead to over-alkylation. A simple and efficient procedure for the synthesis of secondary amines from aromatic nitro compounds involves reductive alkylation using ammonium (B1175870) formate (B1220265) as the hydrogen source and palladium on carbon (Pd/C) as the catalyst. nih.gov
| Reaction Type | Reagents and Conditions | Expected Product |
| Acylation | Acyl chloride or anhydride, base | N-Acyl-4-amino-3-nitrobenzimidamide |
| Alkylation | Alkyl halide, base | N-Alkyl-4-amino-3-nitrobenzimidamide |
| Reductive Alkylation | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | N-Alkyl-4-amino-3-nitrobenzimidamide |
The primary aromatic amine of 4-amino-3-nitrobenzimidamide can be converted to a diazonium salt, which can then undergo coupling reactions with electron-rich aromatic compounds to form azo derivatives. This diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then reacted with a suitable coupling partner, such as phenols or anilines, to yield highly colored azo compounds. nih.govjchemrev.com The synthesis of azo dyes is a well-established process in industrial organic chemistry. nih.gov The general procedure involves the diazotization of a primary aromatic amine followed by coupling with a nucleophile rich in electrons. nih.gov
| Step | Reagents and Conditions | Intermediate/Product |
| Diazotization | NaNO₂, HCl, 0-5 °C | 4-Benzimidoyl-2-nitrobenzenediazonium chloride |
| Azo Coupling | Electron-rich aromatic (e.g., phenol, aniline) | Azo derivative of 4-amino-3-nitrobenzimidamide |
Modification of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the benzene (B151609) ring. Its transformation, particularly through reduction, opens up a major pathway for further derivatization.
The reduction of the aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. acs.org A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney nickel, as well as chemical reduction with metals such as iron, tin, or zinc in acidic media. acs.orgchemistrystudent.com Metal-free reduction methods have also been developed. acs.org
The resulting 3,4-diaminobenzimidamide (B1311413) is a valuable intermediate for the synthesis of fused heterocyclic systems. For instance, condensation of this ortho-diamine with carboxylic acids or their derivatives leads to the formation of substituted benzimidazoles, a class of compounds with significant interest in medicinal chemistry. nih.govsemanticscholar.org The synthesis of benzimidazoles from 1,2-benzenediamines and aldehydes is a widely used and efficient method. semanticscholar.org
| Reduction Method | Reagents and Conditions | Product | Subsequent Reaction | Reagents for Subsequent Reaction | Final Product |
| Catalytic Hydrogenation | H₂, Pd/C | 3,4-Diaminobenzimidamide | Benzimidazole (B57391) formation | Carboxylic acid or aldehyde | 2-Substituted-1H-benzo[d]imidazole-6-carboximidamide |
| Metal/Acid Reduction | Fe, HCl or SnCl₂, HCl | 3,4-Diaminobenzimidamide | Benzimidazole formation | Carboxylic acid or aldehyde | 2-Substituted-1H-benzo[d]imidazole-6-carboximidamide |
Modification of the Imidamide Functionality
The imidamide group, also known as an amidine, is a unique functional group that can participate in various chemical transformations, including conversions to other functional groups and cyclization reactions to form heterocycles.
Amidines can be converted to amidoximes, which are versatile intermediates in the synthesis of various heterocyclic compounds. nih.gov This conversion can be achieved by reacting the amidine with hydroxylamine (B1172632). nih.gov Amidoximes can then be used as precursors for the synthesis of 1,2,4-oxadiazoles. nih.govnih.govrjptonline.org The synthesis of 1,2,4-oxadiazoles typically involves the acylation of an amidoxime (B1450833) followed by cyclodehydration of the resulting O-acylamidoxime. nih.govnih.gov
Furthermore, the imidamide functionality itself, particularly after the reduction of the nitro group to form a 3,4-diaminobenzimidamide, can participate in cyclization reactions. For example, oxidative cyclization of N-aryl amidines is a known method for the synthesis of benzimidazoles. researchgate.netnih.gov
| Starting Material | Reagents and Conditions | Intermediate | Subsequent Reaction | Reagents for Subsequent Reaction | Final Product |
| 4-Amino-3-nitrobenzimidamide | Hydroxylamine | 4-Amino-N'-hydroxy-3-nitrobenzimidamide | 1,2,4-Oxadiazole formation | Acyl chloride, then heat | 3-(4-Amino-3-nitrophenyl)-5-substituted-1,2,4-oxadiazole |
| 3,4-Diaminobenzimidamide | Oxidizing agent (e.g., PIDA, Cu-mediated) | - | Benzimidazole formation | - | 1H-Benzo[d]imidazole-6-carboximidamide |
N-Substitution and Cyclization Reactions
The development of analogs from the 4-amino-3-nitrobenzene core often involves an initial cyclization step, followed by substitution on the newly formed heterocyclic ring. The most common strategy is the synthesis of benzimidazoles, which is achieved through the reaction of the core structure (typically using 4-nitro-o-phenylenediamine (B140028) as a starting material) with various reagents.
The primary cyclization reaction involves the condensation of the o-phenylenediamine (B120857) moiety with aldehydes or carboxylic acids (or their derivatives) to form a benzimidazole ring. nih.gov This process is frequently catalyzed by acids or oxidative reagents. nih.govorganic-chemistry.org Once the 6-nitro-1H-benzimidazole scaffold is formed, further derivatization can be achieved through N-substitution reactions. The benzimidazole nitrogen can be alkylated or arylated by reacting it with substituted halides in the presence of a base, such as potassium carbonate. nih.gov These reactions can be performed using both conventional heating methods and microwave irradiation, with the latter often providing significantly reduced reaction times and improved yields. nih.gov
This two-step process of cyclization followed by N-substitution allows for the introduction of diverse functional groups at the N-1 position of the benzimidazole ring, leading to a wide range of derivatives.
Table 1: Synthesis of N-substituted 6-nitro-1H-benzimidazole Derivatives
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-nitro-1H-benzimidazole | Substituted halides | K₂CO₃, Conventional Heating | N-substituted 6-nitro-1H-benzimidazole | Good to Excellent | nih.gov |
| 6-nitro-1H-benzimidazole | Substituted halides | K₂CO₃, Microwave Irradiation | N-substituted 6-nitro-1H-benzimidazole | Excellent (90-99%) | nih.gov |
Synthesis of Related Heterocyclic Systems Utilizing the Benzene Core
The 4-amino-3-nitrobenzene core is a fundamental building block for the synthesis of various fused heterocyclic systems, most notably 5- or 6-nitrobenzimidazoles. The standard and widely applied method for this synthesis is the Phillips condensation reaction, which involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its equivalent.
Utilizing 4-nitro-o-phenylenediamine as a direct precursor, a diverse library of 2-substituted-6-nitro-1H-benzimidazoles can be generated. The reaction involves condensing the diamine with various aromatic aldehydes or phenoxyacetic acids. nih.govtandfonline.com A range of catalysts and conditions can be employed to facilitate this transformation. For instance, the reaction can be carried out using sodium metabisulfite (B1197395) as an oxidative reagent or in the presence of an acid catalyst like hydrochloric acid (HCl). nih.govtandfonline.com
Modern synthetic techniques, such as microwave-assisted synthesis, have been shown to be highly effective for this transformation. tandfonline.com Compared to conventional heating, microwave irradiation offers significant advantages, including drastically shorter reaction times (minutes instead of hours) and often higher product yields (up to 92%). tandfonline.com This efficiency makes it a preferred method for the rapid generation of benzimidazole libraries for further study. The reaction is versatile, accommodating a wide range of substituted aromatic aldehydes, allowing for extensive structural diversity in the final products. nih.govmdpi.com
Table 2: Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-nitro-o-phenylenediamine | Substituted Aromatic Aldehydes | Sodium Metabisulfite | Conventional Heating (6-12 h) | 2-Aryl-6-nitro-1H-benzimidazole | 70-91% | nih.gov |
| 4-nitro-o-phenylenediamine | Substituted Aromatic Aldehydes | Sodium Metabisulfite | Microwave Irradiation (10-15 min) | 2-Aryl-6-nitro-1H-benzimidazole | 90-99% | nih.gov |
| 4-nitro-o-phenylenediamine | Substituted Phenoxyacetic Acids | HCl | Conventional Heating | 2-(Substituted phenoxymethyl)-6-nitro-1H-benzimidazole | 58-75% | tandfonline.com |
| 4-nitro-o-phenylenediamine | Substituted Phenoxyacetic Acids | HCl | Microwave Irradiation (2.5-3.5 min) | 2-(Substituted phenoxymethyl)-6-nitro-1H-benzimidazole | 82-92% | tandfonline.com |
Compound Index
Role in Organic Synthesis and Advanced Materials
Building Block for Complex Molecular Architectures
The utility of a chemical compound as a building block is defined by its ability to be incorporated into larger, more complex molecular structures. The bifunctional nature of molecules containing both amino and nitro groups on a benzene (B151609) ring is well-established in the synthesis of heterocyclic systems and other advanced molecular architectures. beilstein-journals.orgunl.ptnih.govgoogle.com
Precursor for Advanced Organic Scaffolds and Chemical Probes
There are no specific examples in the reviewed literature of 4-Amino-3-nitrobenzimidamide hydrochloride being used as a direct precursor for advanced organic scaffolds or chemical probes. Analogous compounds, such as 4-amino-3-nitrobenzaldehyde (B1281796) and 4-amino-3-nitrobenzoic acid, serve as starting materials for molecules like azo dyes and metal complexes, respectively. researchgate.netnih.govnbinno.com In principle, the diamine functionality that would result from the reduction of the nitro group in the title compound, combined with the existing amidine group, could be a precursor to certain heterocyclic scaffolds, such as benzimidazoles, which are common in medicinal chemistry. nih.gov However, no such synthesis starting from this compound has been documented.
Intermediate in Multi-Step Organic Syntheses
A multi-step synthesis involves a sequence of chemical reactions to transform a starting material into a target molecule. While many complex syntheses of pharmaceuticals and other functional molecules involve heterocyclic intermediates, there is no published research detailing a multi-step synthesis where this compound is a key intermediate. nih.gov The synthesis of related compounds, such as 4-cyano-2-nitroaniline (4-amino-3-nitrobenzonitrile), is documented, and this nitrile is a logical precursor to the target imidamide, but the subsequent steps and applications are not described. tcichemicals.com
Contribution to Materials Science
The application of organic molecules in materials science often leverages their electronic, optical, or self-assembly properties to create functional materials, including polymers, pigments, and electronic components.
Polymer Chemistry Applications (Based on amidoxime (B1450833) general relevance)
The amidine functional group of this compound suggests a potential, though undocumented, role in polymer chemistry. For instance, polymers containing amino groups, such as poly(4-aminostyrene), can be synthesized and subsequently modified. chem-soc.si It is conceivable that a monomer derived from this compound could be incorporated into a polymer backbone. However, no studies have reported the synthesis of polymers using this specific compound. The general class of amidoximes (related to amidines) is known for its ability to modify polymers to create materials with applications such as metal ion chelation, but this has not been specifically demonstrated with the title compound.
Organic Building Blocks for Functional Materials (e.g., electronic materials, pigments)
The synthesis of functional materials often relies on versatile organic building blocks. For example, related molecules like 4-amino-3-nitrobenzaldehyde are used in the creation of azo dyes, which are important pigments. researchgate.net The chromophoric system present in the 4-amino-3-nitrophenyl moiety suggests a potential for colorimetric properties. Copolymers derived from related aminostyrene and nitrostyrene (B7858105) monomers have been investigated for their potential as paints and monomer stabilizers. chem-soc.si Despite this, there is no specific literature demonstrating the use of this compound as a building block for electronic materials, pigments, or other functional materials. researchgate.net
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
The synthesis of substituted benzamidine (B55565) derivatives often involves multi-step processes. For instance, the preparation of p-aminobenzamidine hydrochloride has been achieved through the reduction of a p-nitrobenzamidine intermediate, which itself is synthesized from p-nitrobenzonitrile. google.com A similar approach could be envisioned for 4-Amino-3-nitrobenzimidamide hydrochloride, likely starting from a corresponding benzonitrile (B105546) derivative.
Future research should focus on developing more efficient, safe, and scalable synthetic routes. This could involve:
Catalytic Hydrogenation: Investigating various catalytic systems for the selective reduction of a nitro group in the presence of an amino and imidamide functionality.
Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and increase yield.
Green Chemistry Principles: Exploring the use of more environmentally benign solvents and reagents to minimize the environmental impact of the synthesis.
Application of Advanced Spectroscopic Techniques for Detailed Structural Analysis
A thorough understanding of the molecular structure of this compound is crucial for predicting its properties and reactivity. While standard spectroscopic techniques provide basic structural information, advanced methods can offer deeper insights.
Future research should employ a combination of the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, providing detailed information about the connectivity of the molecule.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be used to identify and characterize the vibrational modes of the various functional groups present in the molecule. A detailed interpretation of the infrared and Raman spectra, supported by potential energy distribution (PED) analysis, can provide a comprehensive understanding of the molecule's vibrational properties. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling.
Table 1: Potential Spectroscopic Data for this compound
| Technique | Predicted Observation | Information Gained |
| ¹H NMR | Aromatic proton signals, amine proton signals, imidamide proton signals | Electronic environment of protons, molecular connectivity |
| ¹³C NMR | Aromatic carbon signals, imidamide carbon signal | Carbon skeleton of the molecule |
| FTIR | N-H stretching, C=N stretching, NO₂ stretching vibrations | Presence and nature of functional groups |
| Raman | Complementary vibrational data to FTIR | Molecular symmetry and structure |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's mass | Confirmation of molecular weight and formula |
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental data and computational modeling is a powerful tool in modern chemical research. Density Functional Theory (DFT) calculations, for example, can be used to predict and rationalize the properties of molecules.
For this compound, future research should integrate:
DFT Calculations: To optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts. researchgate.net A comparison of the calculated data with experimental results can validate the computational model.
Time-Dependent DFT (TD-DFT): To calculate the electronic absorption spectrum and understand the electronic transitions within the molecule. researchgate.net This can provide insights into the compound's color and photophysical properties.
Molecular Docking Studies: If the compound is explored for potential biological applications, docking studies can predict its binding affinity and orientation within the active site of a target protein. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of related derivatives, QSAR models can be developed to predict the activity of new compounds based on their structural features.
Table 2: Potential Computational Chemistry Applications
| Computational Method | Predicted Outcome | Potential Application |
| DFT Geometry Optimization | Lowest energy conformation of the molecule | Understanding molecular shape and steric effects |
| DFT Frequency Calculation | Predicted vibrational spectra (IR and Raman) | Aiding in the interpretation of experimental spectra |
| TD-DFT | Predicted UV-Vis absorption spectrum | Understanding electronic properties and color |
| NBO Analysis | Analysis of charge distribution and intramolecular interactions | Insights into chemical reactivity and stability |
Development of Novel Derivatives for Specific Chemical and Material Science Applications
The functional groups present in this compound—an aromatic amine, a nitro group, and an imidamide—offer multiple sites for chemical modification. The development of novel derivatives could lead to new materials with tailored properties.
Future research could focus on creating derivatives by:
Modification of the Amino Group: Acylation, alkylation, or diazotization followed by substitution could be used to introduce a wide variety of functional groups.
Reduction of the Nitro Group: Selective reduction of the nitro group to an amine would yield a diamino derivative, which could serve as a monomer for polymerization or as a ligand for metal complexes.
Reactions of the Imidamide Group: The imidamide functionality can participate in various cyclization reactions to form heterocyclic compounds.
The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid and 4-amino-3-nitrophenol (B127093), demonstrates the accessibility of variously substituted nitroanilines that could serve as precursors to a range of benzimidamide derivatives. sigmaaldrich.com By systematically modifying the structure of this compound, it may be possible to develop new compounds for applications in areas such as:
Coordination Chemistry: As ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers.
Polymer Science: As monomers for the synthesis of high-performance polymers with enhanced thermal stability or specific electronic properties.
Dye Chemistry: The chromophoric nature of the nitroaniline scaffold suggests potential applications as dyes or pigments.
Q & A
Q. What are the recommended methods for synthesizing 4-Amino-3-nitrobenzimidamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nitration and amidation steps. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to evaluate interactions between variables. For example, fractional factorial designs can identify critical parameters affecting yield . Characterization via HPLC (≥95% purity) and mass spectrometry ensures product integrity. Note that intermediates like 4-aminobenzamidine dihydrochloride (CAS 2498-50-2) require strict storage at 0–6°C to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm aromatic proton environments and amine functionality.
- FT-IR to identify nitro (1520–1350 cm⁻¹) and amidine (1650–1600 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) for precise molecular weight determination. Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for structurally related hydrazides .
Q. How should researchers address solubility challenges during in vitro assays?
- Methodological Answer : Pre-screen solvents (DMSO, PBS, ethanol) for compatibility with biological assays. For low solubility, employ co-solvents (e.g., PEG-400) or nanoformulation techniques. Stability testing under physiological pH (7.4) and temperature (37°C) is critical, as hydrochloride salts may hydrolyze in aqueous media .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from tautomerism or protonation states. Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model possible structures and compare with experimental data. Global fitting of NMR titration data, as applied to naphthalimide complexes, can resolve dynamic equilibria . Validate with variable-temperature NMR to detect tautomeric shifts .
Q. What experimental design strategies are suitable for evaluating the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten with Lineweaver-Burk plots) to determine inhibition constants (Kᵢ). Include positive controls like 4-aminobenzamidine dihydrochloride (a known serine protease inhibitor) . For dose-response studies, apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) with software like GraphPad Prism. Replicate experiments (n ≥ 3) to account for batch-to-batch variability .
Q. How should researchers handle contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Perform mechanistic studies (e.g., ROS detection, apoptosis assays) to identify cell-type-specific pathways. Use RNA-seq or proteomics to correlate cytotoxicity with gene expression profiles. Address confounding factors like efflux pump activity (e.g., P-gp inhibition assays) . Statistical tools like ANOVA with post-hoc Tukey tests can differentiate significant variations .
Q. What are best practices for ensuring reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document critical parameters (e.g., reaction time, purification steps) using standardized templates. Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. Cross-validate with independent labs, as exemplified in multi-institutional studies on hydrazide derivatives .
Data Management & Quality Control
Q. Which quality control standards apply to this compound in preclinical research?
- Methodological Answer : Adhere to USP/EP guidelines for reference standards. Perform stability-indicating assays (e.g., forced degradation under heat/light) to establish shelf-life. Use certified reference materials (CRMs) for calibration, as seen in pharmacopeial monographs for related hydrochlorides .
Q. How can lattice energy calculations improve crystallization strategies for structural analysis?
- Methodological Answer : Compute lattice energies via force-field methods (e.g., Dreiding, COMPASS) to predict polymorph stability. Solvent screening (e.g., ethanol/water mixtures) guided by Hansen solubility parameters enhances crystal growth. Successful applications are documented for acyl hydrazides .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
